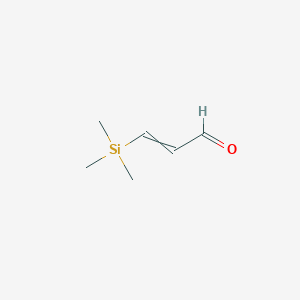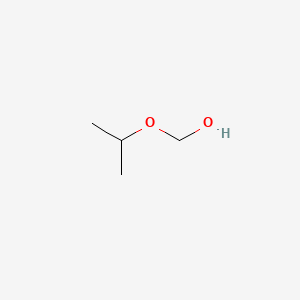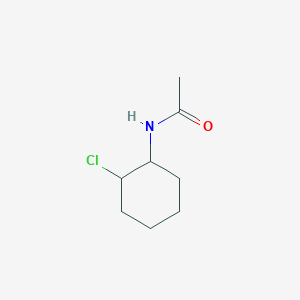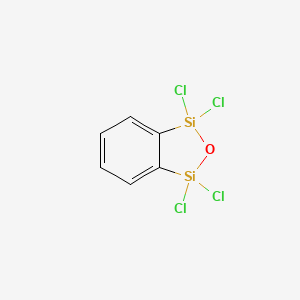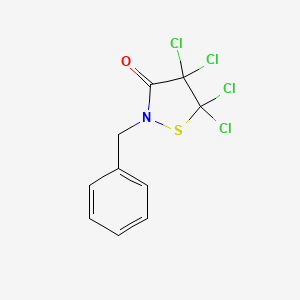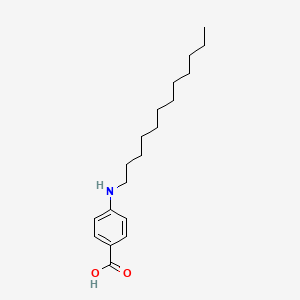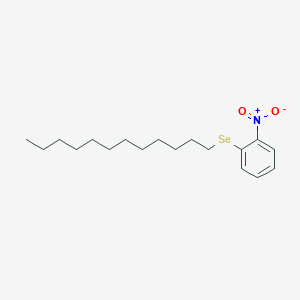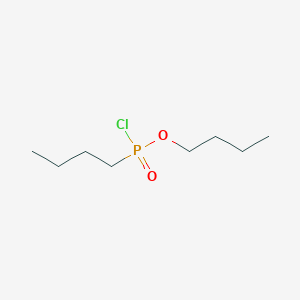![molecular formula C16H15NO2 B14628225 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione CAS No. 56384-98-6](/img/structure/B14628225.png)
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bicyclo[221]hept-5-enylmethyl)isoindole-1,3-dione is a complex organic compound characterized by its unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with phthalic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with the temperature maintained between 60°C and 80°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and solvent flow rates. The final product is purified using large-scale chromatographic techniques or crystallization methods to ensure high purity suitable for industrial applications .
化学反応の分析
Types of Reactions
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C to room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindole derivatives.
科学的研究の応用
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the development of novel polymers and materials with unique properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
作用機序
The mechanism of action of 2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2-carbonitrile
Uniqueness
2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione is unique due to its isoindole-1,3-dione moiety, which imparts distinct chemical reactivity and biological activity compared to other bicyclic compounds. This uniqueness makes it a valuable compound for various research applications .
特性
CAS番号 |
56384-98-6 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
2-(2-bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H15NO2/c18-15-13-3-1-2-4-14(13)16(19)17(15)9-12-8-10-5-6-11(12)7-10/h1-6,10-12H,7-9H2 |
InChIキー |
YTEHQZDHWWLTII-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


